molecular formula C23H21N3O2 B238785 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

货号 B238785
分子量: 371.4 g/mol
InChI 键: TZZVGYFGTKWSFP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide, also known as BDP-12, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

作用机制

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide acts as a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide enhances insulin sensitivity and promotes glucose uptake in insulin-responsive tissues such as skeletal muscle and adipose tissue. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and mitochondrial function.

生化和生理效应

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects that may contribute to its therapeutic potential. It has been found to reduce blood glucose levels, improve insulin sensitivity, and increase glucose uptake in skeletal muscle and adipose tissue. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to reduce inflammation and oxidative stress in animal models of metabolic disease, which may contribute to its beneficial effects on metabolic health.

实验室实验的优点和局限性

One of the main advantages of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its potent inhibitory activity against PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. However, one limitation of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide is its relatively low solubility in water, which may pose challenges for its use in certain experimental settings.

未来方向

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used to further elucidate the role of this enzyme in metabolic disease. Moreover, there is a need for more studies on the long-term safety and efficacy of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide in animal models and human clinical trials. Finally, there is a growing interest in the potential use of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide in combination with other therapeutic agents for the treatment of metabolic disease.

合成方法

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-amino-1H-benzimidazole with 3-bromoaniline, followed by the coupling of the resulting intermediate with 2,4-dimethylphenol and the subsequent acetylation of the amine group with acetic anhydride. The final product can be obtained through purification by column chromatography and recrystallization.

科学研究应用

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. Moreover, N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide has been found to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on metabolic health.

属性

产品名称

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

分子式

C23H21N3O2

分子量

371.4 g/mol

IUPAC 名称

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C23H21N3O2/c1-15-10-11-21(16(2)12-15)28-14-22(27)24-18-7-5-6-17(13-18)23-25-19-8-3-4-9-20(19)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI 键

TZZVGYFGTKWSFP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

规范 SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。